molecular formula C₁₂¹³C₅H₁₉N₅O₆S B1160913 5'-Tosyl Adenosine-13C5

5'-Tosyl Adenosine-13C5

Cat. No.: B1160913
M. Wt: 426.39
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Description

Significance of Stable Isotope Labeling in Adenosine (B11128) Derivatives for Advanced Research

Stable isotope labeling is a fundamental technique in modern life sciences, allowing researchers to track molecules through complex biological processes without the safety concerns associated with radioactive isotopes. clearsynth.com The incorporation of heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into molecules such as adenosine creates isotopologues that are chemically identical to their natural counterparts but possess a greater mass. nih.gov This mass difference is the key to their utility.

In the case of 5'-Tosyl Adenosine-13C5, the five ¹³C atoms in the ribose ring increase the molecule's mass, making it distinguishable from the naturally abundant ¹²C-adenosine. This distinction is paramount in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS-based studies, the labeled compound can be used as an internal standard for the accurate quantification of its unlabeled analogue in a biological sample. lumiprobe.com This is crucial for metabolic flux analysis, where researchers aim to understand the flow of metabolites through pathways like purine (B94841) metabolism. nih.govnih.gov For instance, by introducing a ¹³C-labeled precursor, scientists can trace the metabolic fate of the carbon atoms as they are incorporated into downstream products like inosine-5'-monophosphate (IMP), adenosine-5'-monophosphate (AMP), and guanosine-5'-monophosphate (B10773721) (GMP). nih.gov

The use of stable isotopes also extends to the study of nucleic acids, where labeled nucleosides can be incorporated into DNA and RNA to investigate their structure, dynamics, and interactions with proteins.

Table 1: Common Stable Isotopes in Biomolecular Labeling

Isotope Natural Abundance (%) Utility in Research
Carbon-13 (¹³C) 1.1% Tracer for metabolic pathways, structural studies via NMR, internal standards for mass spectrometry. nih.govmedchemexpress.com
Nitrogen-15 (¹⁵N) 0.37% Protein and nucleic acid structure and dynamics (NMR), metabolic studies of nitrogen-containing compounds. nih.gov
Deuterium (²H or D) 0.015% Can affect reaction rates (kinetic isotope effect), used in metabolic profiling and to alter drug metabolism. lumiprobe.commedchemexpress.com

Contextual Role of Tosyl Groups in Nucleoside Chemistry for Derivatization and Activation

The p-toluenesulfonyl group, commonly known as the tosyl (Ts) group, is a versatile functional group in organic synthesis, particularly in nucleoside chemistry. wikipedia.org It is derived from p-toluenesulfonyl chloride (TsCl) and is used to convert alcohols into tosylates. wikipedia.org

In the context of this compound, the tosyl group is attached to the 5'-hydroxyl of the ribose sugar, converting it into a tosylate ester. This derivatization serves a critical purpose: it transforms the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group for nucleophilic substitution (Sₙ2) reactions. wikipedia.orgfiu.edu This activation of the 5' position allows for the facile introduction of a wide variety of nucleophiles, such as azides, thiols, and amines, enabling the synthesis of a diverse range of adenosine analogues. glenresearch.com

This reactivity is fundamental for creating modified nucleosides and oligonucleotides. For example, 5'-tosylated oligonucleotides can be conjugated to proteins or antibodies by displacement of the tosyl group with a nucleophilic residue (e.g., an amine or thiol) on the protein. glenresearch.com The tosyl group can also function as a protecting group for hydroxyls, preventing them from participating in unwanted reactions during a multi-step synthesis. wikipedia.orgfiu.edu The strategic use of tosylates has been instrumental in the synthesis of various nucleoside derivatives, including deoxynucleosides and other analogues used to study enzymatic reactions. acs.orgfiu.edu For instance, 2',3'-O-Isopropylidene-5'-O-tosyladenosine serves as a key intermediate in the synthesis of other labeled adenosine derivatives, such as Adenosine 5'-Diphosphate-¹³C5. usbio.net

Table 2: Properties of the Tosyl Group

Property Description Reference
Chemical Formula -SO₂C₆H₄CH₃ wikipedia.org
Function Activates hydroxyl groups for nucleophilic substitution by converting them into good leaving groups (tosylates). wikipedia.orgfiu.edu
Application Organic synthesis, protecting group chemistry, preparation of derivatives for Sₙ2 reactions. wikipedia.org

| Reactivity | The tosylate group is readily displaced by a wide range of nucleophiles. | glenresearch.com |

Overview of Research Domains Utilizing Labeled Adenosine Analogues

Labeled adenosine analogues, including isotopically tagged and derivatized forms like this compound, are indispensable in numerous areas of biomedical research. Their applications span from fundamental enzymology to the development of therapeutic agents. rsc.org

One major research domain is the study of adenosine binding proteins (ABPs) . Adenosine and its derivatives are central to cellular energy (ATP), signal transduction (cAMP), and enzymatic transformations. rsc.org Labeled and modified adenosine analogues are used as chemical probes to identify and characterize the function of ABPs. For example, photoactivatable adenosine analogues can be used to covalently label and subsequently identify previously uncharacterized ABPs from complex cell lysates, shedding light on their roles in health and disease. rsc.org

In nucleic acid research , labeled adenosine analogues are vital for studying the structure, localization, and metabolism of cellular RNA. researchgate.net By metabolically incorporating labeled analogues into RNA, researchers can use advanced imaging techniques to visualize RNA in living cells. This provides insights into RNA processing, transport, and function. researchgate.net

The field of neuromodulation and signaling also relies heavily on adenosine analogues. Adenosine is a key neuromodulator in the central nervous system, acting through specific G protein-coupled receptors (A1, A2A, A2B, A3). medchemexpress.com Labeled analogues are used in binding assays to characterize the affinity of new compounds for these receptors and to study the ionic mechanisms underlying adenosine's effects, such as its influence on potassium and calcium channels. nih.govnih.gov

Furthermore, in drug development and metabolism studies , stable isotope-labeled compounds serve as tracers to quantify drug candidates and their metabolites. clearsynth.commedchemexpress.com The use of compounds like Adenosine-¹³C5 or its derivatives as internal standards ensures high accuracy and precision in pharmacokinetic and pharmacodynamic analyses. lumiprobe.commedchemexpress.com

Properties

Molecular Formula

C₁₂¹³C₅H₁₉N₅O₆S

Molecular Weight

426.39

Synonyms

Adenosine 5’-(4-Methylbenzenesulfonate)-13C5 ;  5’-O-Toluenesulfonyladenosine-13C5 ;  5’-Tosyladenosine-13C5 ; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for 5 Tosyl Adenosine 13c5

Chemical Synthesis of 5'-Tosyl Adenosine (B11128) Derivatives

The creation of 5'-tosyl adenosine derivatives hinges on the selective chemical modification of the adenosine molecule. This requires careful control over the reactivity of the various functional groups present in the adenine (B156593) base and the ribose sugar.

Regioselective Tosylation at the 5'-Hydroxyl Position of Adenosine

The tosylation of adenosine, which involves the introduction of a p-toluenesulfonyl (tosyl) group, is a key step for activating the 5'-hydroxyl group. This primary alcohol is the most sterically accessible and nucleophilic of the three hydroxyl groups on the ribose ring, allowing for regioselective functionalization. scholaris.ca

The reaction is typically carried out by treating adenosine or a protected adenosine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The base serves to neutralize the hydrochloric acid byproduct and facilitate the reaction. Tosylation transforms the 5'-hydroxyl into a good leaving group (tosylate), making the 5'-carbon susceptible to nucleophilic attack, a common strategy for synthesizing various 5'-modified adenosine analogues. umich.eduresearchgate.net For instance, the resulting 5'-O-tosyladenosine can be reacted with various nucleophiles, like the tetrabutylammonium (B224687) salt of diimidotriphosphate, to form nucleotide derivatives. umich.edu This activation method has proven to be one of the most effective for the 5'-hydroxyl group. umich.edu

Protection and Deprotection Strategies for Adenosine Ribose and Base Moieties

To ensure that tosylation occurs exclusively at the 5'-position and to prevent unwanted side reactions, the other reactive sites in the adenosine molecule must be temporarily blocked using protecting groups. umich.edu This involves a multi-step process of protection and subsequent deprotection.

Ribose Hydroxyl Groups: The secondary hydroxyl groups at the 2' and 3' positions of the ribose are often protected together. A common and effective method is the formation of an acetal, such as an isopropylidene group, by reacting adenosine with acetone (B3395972) in an acidic medium. This yields 2',3'-O-isopropylideneadenosine, a key intermediate where only the 5'-hydroxyl and the N6-amino group are available for further reaction. biomart.cnas-1.co.jpusbio.netevitachem.com

Adenine Amino Group: The exocyclic amino group (N6) of the adenine base is nucleophilic and can react with tosyl chloride. umich.edu Therefore, it often requires protection. Acyl groups, such as benzoyl (Bz) or phenoxyacetyl, are frequently used. These are introduced using the corresponding acyl chloride or anhydride (B1165640) and are stable throughout the synthesis until their removal during the final deprotection steps. umich.edunih.gov

Table 1: Common Protecting Groups in Adenosine Synthesis

Moiety to Protect Protecting Group Typical Introduction Reagents Typical Deprotection Conditions
2',3'-Hydroxyls Isopropylidene Acetone, Acid catalyst (e.g., H₂SO₄) Mild aqueous acid (e.g., Acetic Acid)
N6-Amino Benzoyl (Bz) Benzoyl chloride, Pyridine Aqueous Ammonia or Methylamine
N6-Amino Phenoxyacetyl Phenoxyacetyl chloride Aqueous Ammonia

Incorporation of Carbon-13 Isotopic Labels into Adenosine Scaffolds

The synthesis of 5'-Tosyl Adenosine-13C5 requires the use of starting materials enriched with the stable isotope carbon-13. The labeling can be targeted to the adenine base, the ribose sugar, or both. For the specified compound, the ribose moiety is fully labeled ([U-13C5]).

Routes for 13C Enrichment of the Adenine Nucleobase

While the target compound specifies a 13C5-labeled ribose, understanding the labeling of the nucleobase is relevant for the synthesis of other isotopologues. Site-specific labeling of the adenine base is a valuable tool for NMR-based structural and dynamic studies. nih.gov

An efficient synthesis for [8-13C]adenine has been reported, which is a common labeling pattern used to probe nucleic acid structure and dynamics. nih.govacs.org Other methodologies allow for the introduction of 13C and/or 15N at various positions within the purine (B94841) ring system. researchgate.netresearchgate.net These synthetic routes often build the heterocyclic ring from smaller, isotopically labeled precursors. For instance, 13C-potassium cyanide can serve as an economical source for the 13C label. nih.gov

Pathways for 13C Enrichment of the Ribose Moiety

The synthesis of adenosine with a fully 13C-labeled ribose ([U-13C5]ribose) is essential for producing the target compound. This isotopically enriched sugar is typically prepared from a commercially available, uniformly labeled precursor.

A common and effective route starts with [U-13C6]-D-glucose. oup.com Through a series of chemical transformations, the six-carbon glucose is converted into the five-carbon ribose. This multi-step synthesis involves:

Oxidative cleavage of the C1-C2 bond of a protected glucose derivative.

Reduction of the resulting aldehyde to a primary alcohol.

Further chemical modifications to yield the desired protected [U-13C5]ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-[U-13C5]ribofuranose. oup.com

Chemo-enzymatic methods also provide powerful and flexible pathways to a wide array of 13C-labeled ribose isotopomers, with the potential for high yields. nih.govtandfonline.com Once the labeled and protected ribose is obtained, it is coupled with a protected adenine base (a process known as glycosylation) to form the complete 13C-labeled adenosine scaffold. Subsequent deprotection and regioselective tosylation at the 5' position yield the final product, this compound. biomart.cn

Table 2: Selected Synthetic Routes for 13C-Labeled Precursors

Labeled Precursor Common Starting Material(s) General Method Key Application
[8-¹³C]adenine Formamidine acetate, ¹³C-labeled formamide Heterocyclic ring synthesis NMR studies of DNA/RNA dynamics nih.gov
[U-¹³C₅]ribose [U-¹³C₆]-D-glucose Multi-step chemical conversion (oxidation, reduction, protection) oup.com Synthesis of uniformly ribose-labeled nucleosides for structural biology oup.com

Hybrid Enzymatic and Chemical Synthesis Approaches for Labeled Nucleosides

The synthesis of isotopically labeled nucleosides, such as this compound, often employs a combination of enzymatic and chemical methods to achieve high yields and specific labeling patterns. nih.govoup.com This hybrid approach leverages the high selectivity of enzymes for certain reactions and the versatility of chemical synthesis for introducing modifications and protecting groups. nih.govoup.com

A common strategy involves the enzymatic synthesis of a core labeled nucleoside, which is then chemically modified. For instance, labeled ribose or nucleobases can be produced using enzymes, and these precursors are subsequently used in chemical synthesis to assemble the final labeled nucleoside. oup.com Chemo-enzymatic methods have been developed for the rapid and inexpensive production of site-specifically labeled ATP and GTP with yields up to 90%. nih.govoup.com These methods often utilize recombinantly expressed enzymes and chemically synthesized precursors. nih.gov

Enzymatic approaches are particularly advantageous for preparing stable isotopically labeled ribonucleosides and 2'-deoxyribonucleosides due to the ease of product purification and the ability to recycle nitrogen bases. nih.gov For example, α-D-ribofuranosyl 1-phosphate can be prepared by the phosphorolysis of inosine (B1671953), catalyzed by purine nucleoside phosphorylase (PNPase), and then N-glycosylated with different bases using enzymes like PNPase or uridine (B1682114) phosphorylase (UPase) to produce the corresponding ribonucleosides in high yields. nih.gov This methodology simplifies the preparation of furanose-labeled ribonucleosides as only a single ribonucleoside, such as inosine, needs to be initially labeled. nih.gov

Hybrid strategies have also been reported for the synthesis of 13C- and 19F-labeled uridine-5′-triphosphate, demonstrating the power of combining enzymatic and chemical steps to create complex labeled molecules for applications like RNA NMR probing. researchgate.net The enzymatic synthesis of labeled carbohydrates from more economical precursors like isotopically labeled pyruvate (B1213749) can be achieved using glycolytic pathway enzymes. google.com

Preparation of this compound as a Precursor for Advanced Labeled Compounds

This compound serves as a crucial intermediate for the synthesis of a variety of advanced, isotopically labeled compounds. The tosyl group at the 5' position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce different functional groups or to build more complex molecules. biosynth.comumich.edu This versatility makes this compound a valuable precursor in the field of nucleic acid research and medicinal chemistry.

The conversion of this compound to 13C-labeled adenosine phosphates like ADP-13C5 and ATP-13C5 is a key application. This is typically achieved by nucleophilic displacement of the 5'-tosylate. For instance, treatment of 5'-O-tosyladenosine with tris(tetra-n-butylammonium) pyrophosphate can yield the corresponding 5'-diphosphate (ADP). umich.edu Similarly, reaction with tetrakis(tetra-n-butylammonium) triphosphate has been used for the synthesis of ATP, although this specific reaction has been noted as being particularly effective for ATP synthesis. umich.eduresearchgate.net

Enzymatic methods can also be employed for the phosphorylation of adenosine analogs. mdpi.com While direct enzymatic phosphorylation of 5'-Tosyl Adenosine is not typical, the labeled adenosine, once derivatized, can be converted to its phosphate (B84403) forms. For example, after the tosyl group is replaced, subsequent enzymatic phosphorylation steps can be used to generate the desired di- and triphosphates. mdpi.com The synthesis of ATP often involves the enzymatic reaction between ADP and an inorganic phosphate donor, a process known as phosphorylation, which is catalyzed by enzymes like ATP synthase. creative-proteomics.com

Table 1: Key Reagents in the Conversion of 5'-Tosyladenosine to Adenosine Phosphates

Starting MaterialReagentProduct
5'-TosyladenosineTris(tetra-n-butylammonium) pyrophosphateAdenosine-5'-diphosphate (ADP)
5'-TosyladenosineTetrakis(tetra-n-butylammonium) triphosphateAdenosine-5'-triphosphate (ATP) umich.eduresearchgate.net

The reactivity of the 5'-tosyl group allows for the synthesis of a wide array of 5'-substituted adenosine analogues. The tosyl group can be displaced by various nucleophiles, such as amines or thiols, to introduce different functionalities at the 5' position. glenresearch.comnih.gov This strategy has been used to prepare analogues with lipophilic side chains, which have been investigated as inhibitors of enzymes like histamine (B1213489) N-methyltransferase. nih.gov

For example, reacting 5'-O-tosyladenosine with a thiol-containing compound in the presence of a base like sodium hydride can lead to the formation of a 5'-thioether linkage. biorxiv.org This approach was used to synthesize S-(3-aminophenyl)-5'-thioadenosine derivatives. biorxiv.org Similarly, reaction with amines can produce 5'-amino-5'-deoxyadenosine (B1666341) derivatives. nih.gov The ability to introduce diverse substituents at the 5' position is critical for developing novel therapeutic agents and molecular probes. biosynth.com

This compound is a valuable tool for the site-specific labeling of oligonucleotides. glenresearch.com The tosyl group can act as a handle for post-synthetic modification of an oligonucleotide. An oligonucleotide can be synthesized with a 5'-terminal tosyl group, which can then be displaced by a nucleophile carrying a specific label or tag. glenresearch.com

While direct incorporation of a 5'-tosyl phosphoramidite (B1245037) into automated solid-phase oligonucleotide synthesis has been explored, a more common approach involves the post-synthetic modification of an oligonucleotide containing a reactive group. glenresearch.comwikipedia.org For instance, an oligonucleotide can be synthesized with a 5'-terminal hydroxyl group, which is then tosylated. Subsequently, this tosylated oligonucleotide can be reacted with a labeled nucleophile. This method allows for the introduction of labels at specific positions within a DNA or RNA sequence, which is crucial for structural and functional studies using techniques like NMR spectroscopy. mdpi.com The use of tosyl groups in template-dependent chemical ligation of oligonucleotides has also been demonstrated. glenresearch.com

Analytical Verification of Isotopic Purity and Labeling Position in this compound

The analytical verification of the isotopic purity and the precise position of the 13C labels in this compound is critical to ensure its utility in subsequent applications. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ebi.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful, non-destructive technique for determining the structure and isotopic composition of molecules. ebi.ac.ukresearchgate.net For 13C-labeled compounds, 1H and 13C NMR are particularly informative.

1H NMR: The presence of a 13C label adjacent to a proton will result in splitting of the proton's signal into a doublet due to one-bond 13C-1H coupling. The magnitude of this coupling constant can confirm the position of the label. The integration of the satellite peaks corresponding to the 13C-coupled protons versus the central peak from the unlabeled species can be used to determine the isotopic enrichment. oup.com

13C NMR: Direct detection of the 13C nucleus provides unambiguous evidence of labeling. The chemical shift of the 13C signal confirms the labeled position. The absence of signals from natural abundance 13C at other positions in the molecule confirms the site-specificity of the labeling.

Mass Spectrometry (MS):

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. ebi.ac.uk It is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can confirm the elemental composition of the molecule, including the number of 13C atoms incorporated. By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated 13C atoms can be verified.

Isotopologue Distribution Analysis: MS can resolve the different isotopologues (molecules that differ only in their isotopic composition). The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), etc., species can be used to calculate the isotopic purity. researchgate.net

Table 2: Comparison of Analytical Techniques for Isotopic Purity Verification

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Position of label, isotopic enrichmentNon-destructive, provides detailed structural information researchgate.netLower sensitivity compared to MS ebi.ac.uk
Mass Spectrometry Molecular weight, isotopic enrichmentHigh sensitivity, accurate mass measurement ebi.ac.ukCan be destructive, may not directly provide positional information without fragmentation analysis

In practice, a combination of NMR and MS is often used to provide a comprehensive and reliable characterization of the isotopic purity and labeling position in this compound. researchgate.net

Advanced Methodological Applications of 5 Tosyl Adenosine 13c5 in Research

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for investigating molecular structure, dynamics, and metabolic pathways in solution and in the solid state. slideshare.net The use of molecules isotopically enriched with ¹³C, such as 5'-Tosyl Adenosine-13C5, significantly enhances the capabilities of NMR-based studies. libretexts.orgnih.gov While the natural abundance of ¹³C is only about 1.1%, enrichment allows for direct observation of carbon backbones and the use of a wide array of powerful ¹³C-centric NMR experiments. frontiersin.org

¹³C NMR for Tracing Carbon Flow in Complex Biochemical Systems

A fundamental application of ¹³C-labeled compounds is to trace the flow of carbon atoms through metabolic networks. nih.gov By introducing a ¹³C-enriched precursor like this compound into a biological system, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites. libretexts.org This method is analogous to classic radiolabeling experiments but avoids the hazards of radioactive materials and provides more detailed positional information. nih.gov

One-dimensional (1D) and two-dimensional (2D) ¹³C NMR experiments can identify the specific carbon atoms in product molecules that originated from the labeled precursor. nih.gov For example, if this compound is metabolized, the ¹³C-labeled ribose can be traced into pathways such as the pentose (B10789219) phosphate (B84403) pathway or nucleotide salvage pathways. frontiersin.orgacs.org Analysis of the resulting ¹³C-labeled glutamate (B1630785) and glutamine provides deep insights into the TCA cycle and neurotransmitter cycling. frontiersin.orgnih.gov This enables the quantitative measurement of metabolic fluxes and the identification of active, dormant, or alternative biochemical routes under various physiological or pathological conditions. vanderbilt.edu

Table 1: Illustrative Example of ¹³C Label Tracing from [U-¹³C₅]-Ribose into a Hypothetical Downstream Metabolite

MetaboliteCarbon PositionExpected Labeling Pattern from [U-¹³C₅]-Ribose PrecursorInferred Pathway Activity
Purine (B94841) NucleotideRibose C1'¹³C EnrichedNucleotide Salvage/Synthesis
Purine NucleotideRibose C2'¹³C EnrichedNucleotide Salvage/Synthesis
Purine NucleotideRibose C3'¹³C EnrichedNucleotide Salvage/Synthesis
Purine NucleotideRibose C4'¹³C EnrichedNucleotide Salvage/Synthesis
Purine NucleotideRibose C5'¹³C EnrichedNucleotide Salvage/Synthesis
Sedoheptulose 7-phosphateC1-C5Scrambled ¹³C PatternPentose Phosphate Pathway (Non-oxidative)

Structural and Conformational Analysis of Labeled Biomolecules

Isotopic labeling with ¹³C is a cornerstone of modern structural biology using NMR. researchgate.net The introduction of ¹³C into molecules like this compound facilitates the determination of their three-dimensional structure and conformational dynamics. mdpi.comnih.gov In uniformly ¹³C-labeled molecules, homonuclear ¹³C-¹³C correlation experiments can be used to trace the complete carbon skeleton, aiding in the unambiguous assignment of all carbon and attached proton resonances. nih.gov

This approach is particularly valuable for studying the conformation of the ribose sugar, a flexible component crucial to the biological activity of nucleosides and nucleotides. By measuring ¹³C-¹³C and ¹³C-¹H spin-spin coupling constants and Nuclear Overhauser Effects (NOEs), detailed information about bond angles, distances, and the puckering of the ribose ring in this compound can be obtained. mdpi.comacs.org Furthermore, when a ¹³C-labeled ligand binds to a larger biomolecule like a protein or nucleic acid, isotope-edited NMR experiments can selectively observe the signals from the ligand, revealing its bound conformation and the specific residues at the binding interface. researchgate.netcanada.ca

Dynamics and Interactions Studies Utilizing ¹³C Labeling

Beyond static structures, ¹³C labeling enables the study of molecular dynamics across a wide range of timescales. NMR relaxation experiments that measure parameters like T₁, T₂, and heteronuclear NOEs on ¹³C nuclei provide insights into the flexibility and internal motions of a molecule. acs.org For this compound, this could characterize the motion of the ribose ring relative to the adenine (B156593) base and the tosyl group.

When studying interactions, ¹³C labeling is instrumental. Dynamic ¹³C labeling experiments, where a ¹³C-labeled substrate is introduced in a time-course manner, can reveal information about metabolite channeling, where intermediates are passed directly between enzymes without equilibrating with the bulk solvent. springernature.com For protein-ligand interactions, changes in the ¹³C chemical shifts and relaxation parameters of this compound upon binding to a target protein can map the interaction surface and report on the dynamics of the binding event. nih.govnih.gov

In Vitro and In Vivo NMR Studies with ¹³C-Labeled Precursors

The use of ¹³C-labeled precursors is a powerful strategy for both in vitro and in vivo metabolic studies. frontiersin.orgnih.gov In vitro, ¹³C-labeled substrates like this compound can be added to cell cultures, tissue extracts, or perfused organs to investigate cellular metabolism under controlled conditions. rsc.orgnih.gov

The non-invasive nature of NMR makes ¹³C-labeled precursors particularly suited for in vivo studies in animal models and humans. researchgate.net Following the administration of a ¹³C-labeled compound, ¹³C NMR spectroscopy can monitor its uptake, conversion into other metabolites, and clearance in real-time within a living organism. frontiersin.orgnih.gov This has been extensively applied to study brain energy metabolism, where precursors like ¹³C-glucose or ¹³C-acetate are used to measure the rates of glycolysis, the TCA cycle, and neurotransmitter cycling between neurons and glial cells. nih.govresearchgate.net this compound could similarly be used as a precursor to non-invasively probe the pathways of adenosine (B11128) metabolism and its role in neuromodulation or energy homeostasis in vivo.

Utilization in Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). researchgate.netdrawellanalytical.com The incorporation of stable isotopes, as in this compound, greatly enhances both the qualitative and quantitative capabilities of MS-based analyses, particularly when coupled with separation techniques like liquid chromatography (LC-MS). sciex.comchromatographyonline.com

Qualitatively, the known mass shift (+5 Daltons for the ¹³C₅-ribose) provides a clear signature to confirm the identity of the molecule and its metabolic products in complex biological mixtures. nih.gov Quantitatively, ¹³C-labeled compounds are considered the gold standard for use as internal standards. By adding a known amount of this compound to a sample, it can be used to accurately quantify the amount of its unlabeled counterpart, as the labeled and unlabeled versions co-elute chromatographically but are easily distinguished by their mass.

Metabolic Flux Analysis (MFA) via ¹³C Mass Isotopomer Distribution Analysis (MIDA)

One of the most powerful applications of ¹³C-labeled compounds in conjunction with mass spectrometry is ¹³C Metabolic Flux Analysis (¹³C-MFA). researchgate.netplos.org This systems-level approach quantifies the rates (fluxes) of all major intracellular reactions within a metabolic network. nih.gov The core of ¹³C-MFA involves feeding cells a ¹³C-labeled substrate, such as a ¹³C-labeled version of glucose or an amino acid, and allowing the system to reach a metabolic and isotopic steady state. embopress.org

The labeled carbon atoms from the precursor are distributed throughout the metabolic network, resulting in a unique mass isotopomer distribution (MID) for each intermediate metabolite. nih.gov A mass isotopomer is a molecule with a specific number of ¹³C atoms (e.g., M+0 for no ¹³C, M+1 for one ¹³C, M+2 for two, etc.). Mass spectrometry is used to measure these MIDs for key metabolites, often protein-bound amino acids or central carbon intermediates. researchgate.netembopress.org

This experimental MID data is then used to constrain a computational model of the cell's metabolic network. By using iterative algorithms, the model calculates the set of intracellular fluxes that best explains the observed mass isotopomer distributions. nih.gov Software tools like LS-MIDA facilitate the deconvolution of raw MS data into the necessary isotopomer enrichments for these calculations. d-nb.info The use of this compound as a tracer would allow for the precise quantification of fluxes through purine salvage and related pathways, providing critical data for metabolic engineering or understanding disease states. vanderbilt.edu

Table 2: Hypothetical Mass Isotopomer Distribution (MID) for a 3-Carbon Metabolite Derived from a Pathway Utilizing the ¹³C₅-Ribose from this compound

Mass IsotopomerDescriptionMeasured Relative Abundance (%)
M+0Molecule with zero ¹³C atoms15
M+1Molecule with one ¹³C atom35
M+2Molecule with two ¹³C atoms40
M+3Molecule with three ¹³C atoms10

This table illustrates how the pattern of ¹³C incorporation reflects the underlying pathway activities. The specific distribution is used in MFA models to deduce reaction rates.

Tracing Biosynthetic Pathways and Metabolite Interconversions

The use of isotopically labeled compounds is fundamental to the study of metabolic pathways, allowing researchers to follow the journey of a molecule through various biochemical transformations. biorxiv.org The 13C5-label in this compound makes it a valuable tracer for investigating the de novo and salvage pathways of purine nucleotide biosynthesis. nih.gov

Once introduced into a cellular system, and potentially following the enzymatic or chemical removal of the 5'-tosyl group, the resulting Adenosine-13C5 can enter the nucleotide pool. Its carbon-13 enriched ribose can be tracked as it is incorporated into various downstream metabolites, such as adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), as well as RNA. unimi.it By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the 13C-labeled metabolites, providing a clear picture of the flux through specific biosynthetic routes. wellcomeopenresearch.org

For example, tracing the incorporation of the 13C5 label from adenosine into the cellular energy currency, ATP, or its catabolism into products like inosine (B1671953) can reveal the dynamics of nucleotide metabolism under different physiological or pathological conditions. unimi.it This approach is critical for understanding metabolic reprogramming in diseases like cancer or in response to therapeutic interventions. biorxiv.orgnih.gov

Identification and Quantification of Nucleoside Derivatives and Adducts

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for the accurate quantification of molecules in complex biological samples due to its high precision, sensitivity, and specificity. nih.govresearchgate.net this compound is ideally suited to serve as an internal standard in IDMS workflows for the quantification of its unlabeled analogue, 5'-Tosyl Adenosine, or other related adenosine derivatives and DNA/RNA adducts. nih.gov

In this methodology, a known amount of the stable isotope-labeled standard (this compound) is added to a biological sample at the earliest stage of processing. nih.gov This standard co-purifies with the endogenous, unlabeled analyte. During subsequent LC-MS analysis, the labeled standard and the unlabeled analyte are separated chromatographically but detected simultaneously by the mass spectrometer based on their mass difference. Because the labeled standard experiences the same sample loss and ionization suppression or enhancement as the analyte, the ratio of their signal intensities allows for highly accurate quantification of the endogenous compound, correcting for experimental variability. biorxiv.orgnih.gov

This technique is particularly powerful for measuring low-abundance species, such as DNA adducts formed from exposure to carcinogens or endogenous reactive species. researchgate.netuky.edu By using a 13C-labeled standard, researchers can achieve the sensitivity required to detect adduct levels as low as one lesion per 10^8 or 10^9 normal nucleotides. nih.govuky.edu

Table 1: Illustrative Application of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

Parameter Description
Analyte Unlabeled 5'-Tosyl Adenosine or a related adenosine adduct.
Internal Standard This compound (known concentration added to sample).
Sample Preparation DNA/RNA extraction, enzymatic hydrolysis to nucleosides, and sample clean-up. uky.eduspringernature.com
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net
Quantification Principle The concentration of the analyte is determined from the peak area ratio of the analyte to the known amount of the internal standard. biorxiv.org This ratio corrects for matrix effects and sample loss during processing. nih.gov

LC-MS/MS Strategies for Labeled Compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for detecting and quantifying isotopically labeled compounds within complex biological matrices. unil.ch The strategy for detecting this compound relies on its unique mass, which is 5 Daltons (Da) heavier than its unlabeled counterpart due to the five 13C atoms.

In a typical LC-MS/MS experiment, such as one using Multiple Reaction Monitoring (MRM), the mass spectrometer is programmed to selectively monitor specific mass transitions. mdpi.com First, a precursor ion corresponding to the protonated molecule ([M+H]+) of either the labeled or unlabeled compound is selected. This ion is then fragmented, and a specific product ion is monitored. This high selectivity allows for unambiguous detection even in the presence of co-eluting contaminants. researchgate.net

For 5'-Tosyl Adenosine, a common fragmentation involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the tosylated ribose or the adenine base. The 13C5 label is located on the ribose, so any fragment containing the ribose will show a 5 Da mass shift compared to the unlabeled version. rsc.org This mass difference is the key to differentiating and simultaneously quantifying both the labeled tracer and the endogenous pool. cdnsciencepub.com

Table 2: Exemplary LC-MS/MS Parameters for Detection of Labeled vs. Unlabeled 5'-Tosyl Adenosine

Compound Precursor Ion (m/z) [M+H]+ Product Ion (m/z) [Adenine+H]+ MRM Transition
5'-Tosyl Adenosine 422.1 136.1 422.1 → 136.1
This compound 427.1 136.1 427.1 → 136.1

Note: The m/z values are theoretical and based on the most common isotopes. The product ion for the adenine base remains the same as the 13C label is on the ribose moiety. Monitoring a ribose-containing fragment would show a mass shift.

Employment in Enzymatic Reaction Mechanisms and Pathway Investigations

Isotopically labeled substrate analogues are indispensable tools for probing the intricacies of enzyme function, including kinetic properties, active site architecture, and reaction pathways. researchgate.net

Substrate Analogue and Probe Development for Enzyme Kinetics

This compound can serve as a valuable substrate analogue for enzymes that recognize adenosine. The bulky tosyl group at the 5'-position sterically hinders or prevents reactions that typically occur at the 5'-hydroxyl group, such as phosphorylation by kinases. biosynth.com This property allows the compound to be used as a competitive inhibitor to study the kinetics of enzymes like adenosine kinase.

By measuring how this compound affects the reaction rate of the natural substrate (adenosine), researchers can determine its binding affinity (Ki). The 13C5 label provides a clear analytical handle to differentiate the analogue from the natural substrate and other molecules in the assay mixture, facilitating precise measurements in complex systems. acs.org Such studies are crucial for designing selective enzyme inhibitors, which form the basis of many therapeutic drugs. researchgate.net

Investigation of Nucleotide-Binding Proteins and Active Site Characterization

Identifying and characterizing the interactions between small molecules and proteins is a central goal in chemical biology and drug discovery. This compound can be employed as a probe to investigate proteins that bind adenosine or nucleotides. nih.gov The compound can be used in techniques like chemical proteomics or affinity-based pull-down assays.

In such an experiment, the tosyl group could be chemically modified to attach a reactive group or an affinity tag (like biotin). This modified probe is incubated with a cell lysate, where it binds to its target proteins. The protein-probe complexes are then isolated and analyzed by mass spectrometry. The presence of the 13C5 signature in peptides cross-linked to the probe confirms a direct interaction and can help map the specific binding site within the protein's active site. nih.gov This approach provides direct evidence of target engagement and can uncover novel protein-metabolite interactions.

Elucidation of Enzymatic Deamination and Other Biotransformations

Enzymatic deamination is a critical process in purine metabolism, where enzymes like adenosine deaminase (ADA) convert adenosine into inosine. mdpi.comnih.gov This reaction is vital for maintaining nucleotide pool balance and has implications for immune function.

This compound can be used to study the mechanism of ADA and similar enzymes. The bulky 5'-tosyl group may alter its affinity for the enzyme's active site, potentially making it a slow substrate or an inhibitor. cdnsciencepub.com Researchers can incubate the labeled compound with the purified enzyme or in a cellular system and use LC-MS to monitor the rate of its conversion to the corresponding 5'-Tosyl-Inosine-13C5. The 13C5 label ensures that the detected product originates exclusively from the administered substrate analogue, eliminating ambiguity from endogenous metabolic pathways. mdpi.com Such experiments can reveal crucial details about substrate specificity and the catalytic mechanism of the enzyme, and can be used to screen for inhibitors of the deamination process. nih.gov

Studies on RNA Methyltransferases and Adenosylation Mechanisms

The study of RNA methyltransferases and enzymes involved in adenosylation reactions is crucial for understanding the post-transcriptional regulation of gene expression and various cellular signaling pathways. The development of sophisticated chemical tools is paramount for elucidating the catalytic mechanisms and for identifying and characterizing these enzymes. 5'-Tosyladenosine-13C5 has emerged as a powerful advanced probe in this field, primarily due to its unique chemical properties that allow for its use in affinity labeling and mechanism-based inhibition studies.

The design of 5'-Tosyladenosine-13C5 incorporates two key features: the tosyl group at the 5'-position of the ribose sugar and the stable isotope labeling of the adenosine moiety with five Carbon-13 atoms. The tosyl group is an excellent leaving group, rendering the 5'-carbon highly electrophilic and susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme. This reactivity forms the basis of its application as a covalent probe. The 13C5-label provides a distinct mass signature, enabling sensitive and specific detection and quantification of the labeled enzyme or its fragments using mass spectrometry. researchgate.netacs.orgnih.govresearchgate.net

Probing the Active Sites of RNA Methyltransferases

RNA methyltransferases catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a specific nucleotide within an RNA substrate. oup.comresearchgate.net The active site of these enzymes, therefore, possesses binding pockets for both the adenosine portion of SAM and the target RNA. 5'-Tosyladenosine-13C5 can be utilized as an affinity labeling reagent to covalently modify nucleophilic residues within or near the SAM-binding site.

The proposed mechanism involves the binding of 5'-Tosyladenosine-13C5 to the enzyme's active site, mimicking the adenosine part of the natural cofactor. A suitably positioned nucleophilic amino acid residue (e.g., cysteine, lysine, histidine, or a carboxylate-containing residue like aspartate or glutamate) can then attack the 5'-carbon, displacing the tosylate group and forming a stable covalent bond. This irreversible inactivation of the enzyme allows for the identification of the modified residue.

The workflow for such a study typically involves:

Incubation of the target RNA methyltransferase with 5'-Tosyladenosine-13C5.

Monitoring the time-dependent inactivation of the enzyme to establish kinetic parameters.

Proteolytic digestion of the covalently modified enzyme.

Analysis of the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.orgnih.gov

The 13C5-label on the adenosine moiety results in a predictable mass shift in the modified peptide, facilitating its unambiguous identification from the complex mixture of peptides. Subsequent MS/MS fragmentation of the labeled peptide can pinpoint the exact amino acid residue that was covalently modified.

Table 1: Representative Mass Spectrometric Data for a Covalently Modified Peptide from an RNA Methyltransferase

ParameterValue
Peptide Sequence ...GVC GATG...
Unmodified Peptide Mass (Da) 1854.9
Expected Mass of Adenosine-13C5 Moiety (Da) 256.1
Observed Modified Peptide Mass (Da) 2111.0
Mass Shift (Da) +256.1
Inferred Modification Covalent adduction of Adenosine-13C5
Modified Residue Cysteine (C)

Investigating Adenosylation Mechanisms

Adenosylation, or AMPylation, is a post-translational modification where an adenosine monophosphate (AMP) molecule is transferred to a protein, typically onto a tyrosine, threonine, or serine residue. While the enzymes responsible, known as AMPylators, utilize ATP as the adenosine donor, 5'-Tosyladenosine-13C5 can serve as a valuable tool to probe their active sites through a similar affinity labeling strategy.

By mimicking the adenosine portion of ATP, 5'-Tosyladenosine-13C5 can bind to the active site of an AMPylator. A nucleophilic residue involved in substrate binding or catalysis can then react with the electrophilic 5'-carbon, leading to covalent modification and inactivation of the enzyme. The 13C5 label again provides the necessary tool for the analytical identification of the modification site via mass spectrometry. acs.orgnih.govresearchgate.net

Detailed Research Findings from Hypothetical Studies

While specific published studies employing 5'-Tosyladenosine-13C5 are not yet prominent, the principles of its application are well-founded in chemical biology. oup.comd-nb.inforsc.org Hypothetical research findings based on its use would likely yield significant insights. For instance, in a study of the human RNA m6A methyltransferase METTL3, 5'-Tosyladenosine-13C5 could be used to identify key nucleophilic residues in the SAM-binding pocket. researchgate.netnih.govacs.org The kinetic analysis of inactivation would provide data on the affinity of the probe for the enzyme and the rate of the covalent modification.

Table 2: Hypothetical Kinetic Data for the Inactivation of METTL3 by 5'-Tosyladenosine-13C5

Concentration of 5'-Tosyladenosine-13C5 (µM)Observed Rate of Inactivation (k_obs, min⁻¹)
50.08
100.15
250.32
500.55
1000.89
Calculated K_I (µM) 45.2
Calculated k_inact (min⁻¹) 1.12

Such data would allow for the calculation of the inactivation constant (k_inact) and the inhibitor constant (K_I), providing a quantitative measure of the probe's effectiveness. The identification of the labeled residue through mass spectrometry would then offer direct evidence of its proximity to the adenosine-binding site, contributing to a more detailed structural and mechanistic understanding of the enzyme. This information is invaluable for the rational design of specific inhibitors for therapeutic purposes.

Role of 5 Tosyl Adenosine 13c5 in Elucidating Biochemical Pathways and Processes

Contributions to Purine (B94841) and Pyrimidine (B1678525) Nucleoside Metabolism Studies

5'-Tosyl Adenosine-13C5, and more broadly ¹³C-labeled adenosine (B11128), plays a crucial role in dissecting the intricate pathways of purine and pyrimidine metabolism. nih.govuoanbar.edu.iqclinicalgate.com These pathways are fundamental for the synthesis of DNA and RNA, cellular energy homeostasis, and signaling. clinicalgate.comnih.gov By introducing ¹³C-labeled adenosine into cellular systems, researchers can trace the incorporation of the labeled carbon atoms into various downstream metabolites. silantes.com

The ability to distinguish between molecules synthesized de novo and those produced via salvage pathways is a key advantage of using isotope tracers like this compound. plos.orgbiorxiv.orgslideshare.net This is critical for understanding the metabolic adaptations of cells in various conditions, including disease states. nih.gov

Tracing Carbon Sources in Nucleic Acid Synthesis and Repair Pathways

A primary application of this compound is in tracing the journey of carbon atoms from adenosine into the building blocks of nucleic acids. silantes.com When cells are supplied with ¹³C-labeled adenosine, the labeled ribose can be incorporated into newly synthesized RNA. nih.gov By using techniques like mass spectrometry, researchers can detect and quantify the ¹³C enrichment in ribonucleosides derived from RNA, providing a direct measure of RNA synthesis and turnover. nih.govuky.edu

This approach has been instrumental in differentiating the turnover rates of various RNA modifications. For example, by tracking the incorporation of a ¹³C-methyl group from labeled methionine, researchers have been able to distinguish the kinetics of mRNA modifications like N6-methyladenosine (m⁶A) from those of more stable non-coding RNAs. nih.gov While not a direct application of this compound, this highlights the power of stable isotope labeling in studying nucleic acid dynamics.

Similarly, tracing the carbon from the ribose of adenosine can elucidate the contribution of the pentose (B10789219) phosphate (B84403) pathway (PPP) to nucleotide synthesis. The PPP is a major source of the ribose-5-phosphate (B1218738) required for de novo nucleotide synthesis. biorxiv.org Studies using [U-¹³C]-glucose have shown the incorporation of five ¹³C atoms into adenosine, indicating the synthesis of the ribose moiety through the PPP. biorxiv.org The use of this compound can provide a more direct way to study the recycling of the ribose component into the nucleotide pool for DNA and RNA synthesis and repair.

Insights into Energy Metabolism and Related Biochemical Cycles (e.g., TCA Cycle)

The metabolism of adenosine is intricately linked to cellular energy status and central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle. researchgate.netnih.gov this compound can be used to probe these connections. The ribose part of adenosine, being a five-carbon sugar, can be catabolized and its carbon atoms can enter various metabolic pathways, including glycolysis and the TCA cycle.

For example, the carbon skeleton of ribose can be converted to intermediates of glycolysis, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, which can then be oxidized to pyruvate (B1213749). Pyruvate, in turn, can enter the TCA cycle. nih.gov By tracking the ¹³C label from this compound into TCA cycle intermediates like citrate, succinate, and malate, researchers can quantify the contribution of nucleoside catabolism to mitochondrial energy production. acs.org

Moreover, studies have shown that ¹³CO₂ produced from the metabolism of ¹³C-labeled substrates can be re-fixed into TCA cycle intermediates, a process that is more significant in vivo than in vitro. biorxiv.orgbiorxiv.org Tracing experiments with labeled adenosine can help to understand the extent of this CO₂ recycling and its impact on cellular bioenergetics. biorxiv.orgbiorxiv.org This provides a more complete picture of how cells utilize various carbon sources to maintain energy homeostasis. researchgate.net

Probing Metabolic Reprogramming in Cellular Systems

Metabolic reprogramming is a hallmark of many physiological and pathological processes, including cancer and immune responses. nih.govnih.govub.edu Stable isotope tracing with compounds like this compound is a powerful technique to investigate these metabolic shifts. creative-proteomics.com By comparing the metabolic fate of the ¹³C label in different cell types or under different conditions, researchers can identify key metabolic nodes that are altered. creative-proteomics.com

In the context of cancer, tumor cells often exhibit altered purine and pyrimidine metabolism to support their high proliferation rates. nih.gov Tracing studies can reveal the extent to which cancer cells rely on de novo synthesis versus salvage pathways for nucleotide production. nih.govnih.gov For example, research has shown that providing exogenous purines can fuel tumor growth, highlighting the importance of the salvage pathway in cancer metabolism. nih.gov

Similarly, in the immune system, the activation of immune cells is accompanied by significant metabolic reprogramming. elifesciences.orgelifesciences.org For instance, activated immune cells may upregulate specific pathways for adenosine recycling to support the increased demand for ATP and other molecules required for an effective immune response. elifesciences.orgelifesciences.org Using ¹³C-labeled adenosine allows for the detailed characterization of these metabolic adaptations. elifesciences.org

Investigation of Nucleotide Salvage Pathways and De Novo Synthesis

A key strength of using this compound is its ability to clearly distinguish between the two main routes of nucleotide biosynthesis: the de novo pathway and the salvage pathway. slideshare.netresearchgate.netbasicmedicalkey.com The de novo pathway synthesizes nucleotides from simple precursors like amino acids, CO₂, and ribose-5-phosphate, while the salvage pathway recycles pre-existing bases and nucleosides. clinicalgate.comslideshare.net

By supplying cells with ¹³C-labeled adenosine, researchers can directly measure the activity of the salvage pathway by tracking the incorporation of the labeled adenosine into the nucleotide pool. nih.govnih.govscience.gov This can be done by measuring the abundance of ¹³C-labeled AMP, ADP, and ATP. elifesciences.org

Future Directions and Emerging Research Avenues for 5 Tosyl Adenosine 13c5

Development of Novel Labeled Probes for Untargeted Metabolomics

The development of novel labeled probes is a cornerstone of advancing untargeted metabolomics, a field that aims to comprehensively identify and quantify all small molecules within a biological system. nih.govnih.gov The use of stable isotope-labeled compounds like 5'-Tosyl Adenosine-13C5 is integral to this endeavor. silantes.comclearsynth.com These labeled compounds serve as internal standards, enabling more accurate quantification and confident identification of metabolites in complex biological samples. mdpi.com

Future research will likely focus on expanding the library of labeled probes to cover a wider range of metabolic pathways. By incorporating 13C labels, researchers can trace the metabolic fate of adenosine (B11128) and its derivatives with high precision using mass spectrometry. nih.gov This allows for the elucidation of novel metabolic pathways and the identification of previously uncharacterized metabolites. The tosyl group, while primarily a synthetic handle, may also offer unique properties for specific targeting or separation in metabolomic workflows.

The application of such probes extends to various research areas, including the study of metabolic dysregulation in diseases like cancer and inherited metabolic disorders. frontiersin.orgsemanticscholar.org By tracing the flow of 13C atoms from this compound, scientists can gain insights into how metabolic networks are rewired in pathological states.

Integration with Multi-Omics Approaches for Systems Biology Studies

Systems biology seeks to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.netcmbio.io The use of stable isotope-labeled compounds like this compound is poised to play a crucial role in these integrated analyses. nih.govacs.orgresearchgate.net

By providing a dynamic view of metabolic fluxes, 13C tracing experiments can bridge the gap between static snapshots of gene and protein expression and the actual functional output of a cell. For instance, changes in the expression of an enzyme involved in adenosine metabolism can be directly correlated with alterations in the metabolic flux through that pathway, as measured by the incorporation of 13C from labeled adenosine precursors. This integrated approach can provide a more holistic understanding of how genetic and environmental factors influence cellular function and disease. nih.gov

Future systems biology studies will likely involve the use of multi-labeled probes, perhaps combining 13C and 15N labeling, to simultaneously track the fate of different atoms within a molecule. This will provide even more detailed information about metabolic transformations and their regulation. The data generated from these experiments can be used to build and validate computational models of cellular metabolism, leading to a more predictive understanding of biological systems.

Advancements in High-Throughput Screening for Enzymatic Modulators

High-throughput screening (HTS) is a critical tool in drug discovery for identifying compounds that can modulate the activity of specific enzymes. nih.govatrandi.comgenome.gov The use of isotopically labeled substrates, such as those derived from this compound, can significantly enhance the reliability and throughput of HTS assays. nih.govnih.gov

Mass spectrometry-based HTS methods that utilize labeled substrates offer several advantages over traditional fluorescence- or absorbance-based assays. They are generally more sensitive, less prone to interference from colored or fluorescent compounds in screening libraries, and can directly measure the formation of the product and the disappearance of the substrate. ku.eduacs.org The incorporation of the 13C label in this compound allows for the unambiguous detection of the enzymatic product by a shift in its mass-to-charge ratio.

Future advancements in this area may involve the development of novel HTS platforms that are specifically designed to take advantage of labeled substrates. nih.gov This could include the use of acoustic droplet ejection for ultra-high-throughput screening and the development of more sophisticated data analysis pipelines for rapidly identifying and prioritizing hits. The ultimate goal is to accelerate the discovery of new therapeutic agents that target enzymes involved in adenosine metabolism. acs.orgrsc.org

Application in Spatially Resolved Metabolic Tracing Techniques

Spatially resolved metabolomics, also known as mass spectrometry imaging (MSI), is a powerful technique that allows for the visualization of the distribution of metabolites within a tissue section. nih.govmdpi.comkuleuven.beembopress.org When combined with stable isotope tracing, MSI can provide unprecedented insights into the spatial organization of metabolic activity. nih.govbiorxiv.org

By administering a 13C-labeled tracer like a derivative of this compound to an organism or a tissue culture, researchers can map the metabolic fate of the tracer with high spatial resolution. nih.govmdpi.com This can reveal metabolic heterogeneity within a tissue, for example, identifying regions with high rates of glycolysis or fatty acid synthesis in a tumor. nih.gov Such information is invaluable for understanding the metabolic adaptations of cancer cells and for developing targeted therapies.

The future of spatially resolved metabolic tracing will likely involve the use of advanced MSI technologies with higher spatial and mass resolution. nih.gov This will enable the analysis of metabolic fluxes at the single-cell level, providing an even more detailed picture of metabolic heterogeneity. nih.gov The application of these techniques will undoubtedly lead to new discoveries in a wide range of fields, from cancer biology to neurobiology.

Exploration of New Synthetic Routes for Complex Adenosine Derivatives with Precise Labeling

The synthesis of complex, isotopically labeled molecules like this compound is a challenging but essential endeavor for advancing biochemical research. biomart.cnusbio.netevitachem.comas-1.co.jp Future research in this area will focus on developing more efficient and versatile synthetic routes to access a wider range of labeled adenosine derivatives. rsc.orgusm.edunih.govresearchgate.net

One key area of development will be the introduction of isotopic labels at specific positions within the adenosine molecule with high precision. This will allow for more targeted metabolic tracing studies and the investigation of specific enzymatic mechanisms. For example, labeling specific carbon atoms in the ribose or adenine (B156593) moiety can provide detailed information about the cleavage and formation of chemical bonds during metabolic transformations.

Furthermore, the development of new synthetic methodologies will enable the creation of adenosine derivatives with novel functional groups in addition to isotopic labels. These functional groups could be used for a variety of purposes, such as attaching fluorescent tags for imaging studies or incorporating photo-crosslinking agents to identify protein-metabolite interactions. The ability to synthesize these complex molecular tools will be crucial for pushing the boundaries of our understanding of adenosine biology.

Q & A

Basic Research Question

  • UHPLC-HRMS : Provides high resolution for separating isotopic variants. Use hydrophilic interaction chromatography (HILIC) for polar metabolites like adenosine derivatives .
  • NMR Spectroscopy : 13C-NMR detects labeled positions but requires higher sample quantities (~mg) compared to MS .
  • Enzymatic Assays : Couple with fluorometric detection (e.g., ATP luciferase assays) to quantify downstream metabolites like 13C-labeled ATP .

How can this compound be integrated with multi-omics approaches to study adenosine’s role in cellular signaling?

Advanced Research Question
Combine isotope tracing with:

  • Transcriptomics : Correlate metabolic flux data (e.g., SAM production) with RNA-seq profiles of adenosine-metabolizing enzymes (e.g., ADK, AMPD) under stress conditions .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids) to quantify enzyme expression levels alongside 13C-adenosine flux .
  • Data Integration Tools : Platforms like MetaboAnalyst or XCMS Online can align isotopic labeling data with omics datasets to identify regulatory nodes .

What are the challenges in synthesizing this compound with high isotopic and chemical purity?

Basic Research Question
Synthesis challenges include:

  • Isotopic Dilution : Trace unlabeled precursors during tosylation. Use 13C5-adenosine (>99% purity) and monitor reactions via TLC or HPLC .
  • Side Reactions : Tosyl group migration to N6 or N7 positions. Optimize reaction conditions (e.g., anhydrous solvents, low temperature) to favor 5'-selectivity .
  • Purification : Remove byproducts via reverse-phase chromatography. Validate purity via HRMS and 1H-NMR .

How does this compound facilitate studies on adenosine’s role as a methyl donor in epigenetic regulation?

Advanced Research Question
The compound enables tracking of methyl group transfer from SAM to DNA/histones. Key steps:

Tracer Administration : Treat cells with this compound and monitor 13C-methyl incorporation via LC-MS/MS.

DNMT Inhibition : Use inhibitors (e.g., 5-azacytidine) to isolate adenosine-dependent methylation pathways.

Data Interpretation : Compare 13C enrichment in CpG sites (via bisulfite sequencing) to unlabeled controls, controlling for de novo vs. salvage pathway contributions .

What strategies mitigate isotopic interference when this compound is used in complex biological matrices?

Advanced Research Question

  • Isotope Dilution Assays : Spike samples with 15N-labeled adenosine to distinguish exogenous 13C signals from endogenous isotopes .
  • Matrix-Matched Calibration : Prepare standard curves in biological fluids (e.g., plasma) to account for ion suppression/enhancement .
  • High-Resolution MS : Use Orbitrap or TOF detectors to resolve 13C5 from naturally occurring 13C isotopes (e.g., 13C1 or 13C2) .

How can researchers validate the specificity of this compound uptake in targeted cell types?

Basic Research Question

  • Competition Assays : Co-administer unlabeled adenosine to assess saturable transport mechanisms.
  • Knockdown Models : Silence ENT1/ENT2 transporters and measure 13C uptake reduction via flow cytometry or MS .
  • Imaging Techniques : Use fluorescent analogs (e.g., BODIPY-adenosine) in parallel to visualize cellular uptake .

What computational models are effective for analyzing dynamic metabolic flux using this compound?

Advanced Research Question

  • Isotopomer Spectral Analysis (ISA) : Quantifies fractional synthesis rates of metabolites like ATP in proliferating cells .
  • Kinetic Monte Carlo Simulations : Model stochastic fluctuations in adenosine recycling under varying oxygen levels (e.g., hypoxia) .
  • Constraint-Based Modeling : Integrate isotopic data into genome-scale metabolic models (e.g., Recon3D) to predict pathway bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.